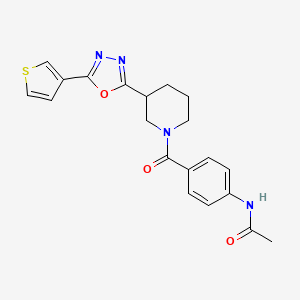

N-(4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide is a synthetic organic compound with a complex structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide typically involves a multi-step process. The initial step often includes the formation of the 1,3,4-oxadiazole ring system. This can be achieved by the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative. Following this, the thiophene ring is introduced through a thiolation reaction. The piperidine ring is then attached via a carbonylation process involving an acid chloride intermediate. The final step involves the acetylation of the amine group, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using automated continuous flow reactors. This allows for precise control of reaction conditions, minimizing by-products and maximizing yield. Industrial methods might also employ advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide can undergo various types of chemical reactions:

Oxidation: : This compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene moiety.

Reduction: : The oxadiazole ring may be reduced under specific conditions to yield different heterocyclic structures.

Common Reagents and Conditions

Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Hydrogenation using palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH₄) as a reducing agent.

Substitution: : Conditions may involve the use of Lewis acids like aluminum chloride (AlCl₃) to facilitate the reaction.

Major Products

The major products of these reactions vary based on the specific conditions and reagents used but typically include oxidized forms, reduced heterocycles, and substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-(4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide serves as a valuable intermediate in the synthesis of more complex molecules. Its structural features make it useful in designing ligands for metal-catalyzed reactions.

Biology

In biological research, this compound may be used as a probe to study enzyme activity or as a building block in the synthesis of potential drug candidates. Its ability to interact with biological macromolecules makes it a subject of interest in bioconjugation studies.

Medicine

Medically, the compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases due to its interaction with specific molecular targets within the body.

Industry

In industry, this compound can be used in the development of advanced materials, including polymers and nanomaterials. Its unique structural attributes contribute to the development of materials with desirable properties.

Mecanismo De Acción

The mechanism of action of N-(4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and thiophene moiety are believed to play crucial roles in binding to these targets, modulating their activity and resulting in various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to N-(4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide include other derivatives containing the 1,3,4-oxadiazole ring system, such as:

N-(4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyridine-1-carbonyl)phenyl)acetamide

N-(4-(3-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide

Uniqueness

What sets this compound apart is its specific combination of a thiophene group and a piperidine moiety within the same molecule. This unique structural arrangement may confer distinct physicochemical properties and biological activities not observed in closely related compounds.

This compound stands as an example of the intricate and fascinating world of synthetic organic chemistry, opening avenues for scientific exploration across various fields.

Actividad Biológica

N-(4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a thiophene ring, an oxadiazole moiety, and a piperidine carbonyl group, which may contribute to its interaction with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole and thiophene components are known for their roles in modulating enzyme activity and influencing cellular pathways related to inflammation and cancer progression.

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these activities can vary widely depending on the specific structural modifications made to the oxadiazole core.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 13 | MCF-7 | 0.5 | |

| Compound 4 | HepG2 | 1.63 | |

| N-(4-bromophenyl)furan-2-carboxamide | MCF-7 | 1.62 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Similar oxadiazole derivatives have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections.

Anti-inflammatory Properties

The compound's structural features suggest it may inhibit key enzymes involved in inflammatory pathways. Research on related compounds has shown that they can effectively reduce inflammation markers in vitro and in vivo.

Case Studies

A recent study synthesized a series of oxadiazole derivatives and tested their biological activities. Among these, some exhibited potent anticancer activity with IC50 values comparable to established chemotherapeutics like Doxorubicin. For example:

- Study on Anticancer Activity : A derivative similar to this compound was tested against MCF-7 cells and showed an IC50 value of 0.31 µM, indicating strong potential as an anticancer agent.

- Study on Antimicrobial Efficacy : Another research effort highlighted the effectiveness of oxadiazole derivatives against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

Propiedades

IUPAC Name |

N-[4-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-13(25)21-17-6-4-14(5-7-17)20(26)24-9-2-3-15(11-24)18-22-23-19(27-18)16-8-10-28-12-16/h4-8,10,12,15H,2-3,9,11H2,1H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGXKEUFBRGPFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.